5-(2-Tosylethyl)-1,3,4-thiadiazol-2-amine

Beschreibung

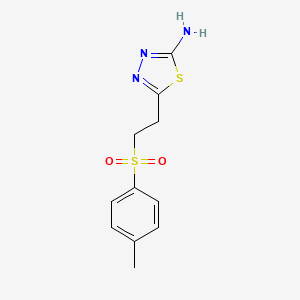

Structure

2D Structure

Eigenschaften

IUPAC Name |

5-[2-(4-methylphenyl)sulfonylethyl]-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2S2/c1-8-2-4-9(5-3-8)18(15,16)7-6-10-13-14-11(12)17-10/h2-5H,6-7H2,1H3,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFYGMOYWXOCYTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CCC2=NN=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90353719 | |

| Record name | 5-[2-(4-Methylbenzene-1-sulfonyl)ethyl]-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90353719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

302956-47-4 | |

| Record name | 5-[2-(4-Methylbenzene-1-sulfonyl)ethyl]-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90353719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 5 2 Tosylethyl 1,3,4 Thiadiazol 2 Amine

Approaches to the Synthesis of 5-(2-Tosylethyl)-1,3,4-thiadiazol-2-amine

The primary and most direct route to 5-substituted-2-amino-1,3,4-thiadiazoles involves the cyclization of a thiosemicarbazide (B42300) precursor with a suitable carboxylic acid or its derivative. In the case of this compound, the key starting materials are thiosemicarbazide and 3-(p-tolylsulfonyl)propanoic acid.

Cyclization Reactions Involving Thiosemicarbazide Precursors

The fundamental approach to the synthesis of the target molecule commences with the reaction between 3-(p-tolylsulfonyl)propanoic acid and thiosemicarbazide. This initial step typically forms an acylthiosemicarbazide intermediate, 1-(3-(p-tolylsulfonyl)propanoyl)thiosemicarbazide. The subsequent intramolecular cyclization of this intermediate, involving dehydration, leads to the formation of the 1,3,4-thiadiazole (B1197879) ring. This cyclization is a critical step and can be promoted by various reagents and conditions.

The reaction proceeds through the nucleophilic attack of the sulfur atom of the thiosemicarbazide moiety onto the carbonyl carbon of the propanoyl group, followed by the elimination of a water molecule to yield the stable aromatic 1,3,4-thiadiazole ring.

Application of Specific Reagents and Catalysts in Thiadiazole Formation

The efficiency of the cyclization of the acylthiosemicarbazide intermediate is highly dependent on the choice of dehydrating agent or catalyst. A range of acidic reagents have been successfully employed for this transformation.

Mineral Acids: Concentrated sulfuric acid (H₂SO₄) is a commonly used and effective dehydrating agent for this type of cyclization. ptfarm.plnih.gov The strong acidic medium facilitates the protonation of the carbonyl oxygen, enhancing its electrophilicity and promoting the intramolecular nucleophilic attack by the sulfur atom.

Polyphosphoric Acid (PPA): PPA is another powerful dehydrating agent that can be used to catalyze the cyclization. It often provides good yields and can be easier to handle than fuming sulfuric acid. A mixture of polyphosphoric acid and sulfuric acid has also been reported to be effective in the synthesis of 2-amino-5-alkyl-1,3,4-thiadiazoles.

Polyphosphate Ester (PPE): PPE has emerged as a milder and efficient reagent for the synthesis of 2-amino-1,3,4-thiadiazoles. nih.govencyclopedia.pubresearchgate.net It facilitates the reaction between a carboxylic acid and thiosemicarbazide, proceeding through the formation of an acylated intermediate followed by cyclodehydration. nih.gov This method offers the advantage of proceeding under relatively mild conditions.

The selection of the appropriate reagent can influence the reaction conditions, yield, and purity of the final product.

| Reagent/Catalyst | Typical Reaction Conditions | Advantages | Disadvantages |

| Sulfuric Acid (H₂SO₄) | Concentrated, often with heating | Readily available, cost-effective | Harsh conditions, potential for side reactions |

| Polyphosphoric Acid (PPA) | Heating | Good yields, effective for a range of substrates | Viscous, can be difficult to stir |

| Polyphosphate Ester (PPE) | Mild heating (e.g., 85 °C) | Milder conditions, good yields | May require specific solvent systems |

One-Pot Synthetic Strategies for Thiadiazole Annulation

To improve efficiency and reduce the number of synthetic steps, one-pot procedures for the synthesis of 2-amino-1,3,4-thiadiazoles have been developed. In the context of this compound, a one-pot approach would involve the direct reaction of 3-(p-tolylsulfonyl)propanoic acid and thiosemicarbazide in the presence of a suitable cyclizing agent without the isolation of the acylthiosemicarbazide intermediate.

Derivatization Strategies for the 1,3,4-Thiadiazole Scaffold of this compound

The presence of a reactive amino group at the 2-position and the tosylethyl side chain at the 5-position provides opportunities for further chemical modifications of the parent molecule.

Functionalization at the 2-Amino Position

The 2-amino group of the 1,3,4-thiadiazole ring is a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functionalities.

Acylation: The amino group can be readily acylated using acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. This reaction allows for the introduction of a wide range of acyl groups, potentially modulating the biological activity of the molecule.

Alkylation: N-alkylation of the 2-amino group can be achieved using alkyl halides. This introduces alkyl substituents on the amino nitrogen, further expanding the chemical space around the core scaffold.

Schiff Base Formation: The primary amino group can undergo condensation reactions with various aldehydes and ketones to form Schiff bases (imines). nih.govmdpi.com These derivatives are often crystalline and can serve as intermediates for further synthetic transformations or be evaluated for their own biological properties.

| Reaction Type | Reagents | Product |

| Acylation | Acyl chlorides, Anhydrides | N-acyl-5-(2-tosylethyl)-1,3,4-thiadiazol-2-amine |

| Alkylation | Alkyl halides | N-alkyl-5-(2-tosylethyl)-1,3,4-thiadiazol-2-amine |

| Schiff Base Formation | Aldehydes, Ketones | N-(aryl/alkylidene)-5-(2-tosylethyl)-1,3,4-thiadiazol-2-amine |

Modifications and Substitutions on the Tosylethyl Side Chain

The tosylethyl side chain also presents opportunities for chemical modification, although these transformations may be more challenging than those at the 2-amino position.

Modification of the Tosyl Group: The p-toluenesulfonyl (tosyl) group is a good leaving group in nucleophilic substitution reactions. However, cleavage of the C-S bond would fundamentally alter the structure of the side chain. More subtle modifications could involve electrophilic aromatic substitution on the tolyl ring, provided the reaction conditions are compatible with the thiadiazole ring.

Functionalization of the Ethyl Linker: The ethyl chain itself is relatively unreactive. However, advanced synthetic strategies could potentially be employed to introduce functionality, for instance, through radical halogenation, although selectivity could be an issue. The influence of the length and nature of alkyl side chains can significantly impact the properties of heterocyclic compounds. mdpi.comrsc.org

Hybridization with Other Bioactive Heterocyclic Systems (e.g., Thiophene (B33073), Indole (B1671886), Triazole, Thiazole)

The strategy of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a widely used approach in drug discovery to develop new compounds with potentially enhanced biological activities. The 2-amino-1,3,4-thiadiazole (B1665364) scaffold serves as a versatile platform for such hybridization.

Thiophene: Hybrid molecules incorporating both thiophene and 1,3,4-thiadiazole moieties have been synthesized and investigated for their biological potential. For instance, the amino group of a 5-substituted-1,3,4-thiadiazol-2-amine can be functionalized with a thiophene-containing acyl chloride or can undergo condensation with a thiophene aldehyde to form a Schiff base, which can then be further modified. These hybrid compounds often exhibit interesting pharmacological properties.

Indole: The indole nucleus is a prominent feature in many biologically active compounds. Hybridization of the 1,3,4-thiadiazole ring with indole can be achieved by reacting the 2-amino group of the thiadiazole with an indole derivative. For example, condensation with indole-3-carboxaldehyde (B46971) would yield a Schiff base, or acylation with indole-3-acetic acid would form an amide linkage, connecting the two heterocyclic systems.

Triazole: The 1,2,4-triazole (B32235) ring is another important heterocycle with a broad spectrum of biological activities. Hybrid molecules containing both 1,3,4-thiadiazole and 1,2,4-triazole rings have been synthesized. A common synthetic strategy involves the conversion of the 2-amino group of the thiadiazole into a thiosemicarbazide, which can then be cyclized to form the triazole ring.

Thiazole (B1198619): Thiazole is a key structural motif in many therapeutic agents. The synthesis of 1,3,4-thiadiazole-thiazole hybrids can be accomplished through various synthetic routes. One approach involves the reaction of a 2-amino-1,3,4-thiadiazole derivative with an α-haloketone, which is a classic method for thiazole ring formation (Hantzsch thiazole synthesis). Alternatively, the amino group can be used as a handle to attach a pre-formed thiazole ring through a suitable linker.

The following table summarizes potential hybridization strategies for this compound:

| Bioactive Heterocycle | Potential Hybridization Strategy | Resulting Linkage |

| Thiophene | Reaction with 2-thiophenecarbonyl chloride | Amide |

| Indole | Condensation with indole-3-carboxaldehyde | Schiff Base (Imine) |

| Triazole | Conversion of the amino group to a thiosemicarbazide followed by cyclization | Direct fusion or through a linker |

| Thiazole | Reaction with 2-bromoacetylthiazole | Amine linkage to the thiazole ring |

Green Chemistry Principles in the Synthesis of this compound Derivatives

The application of green chemistry principles in organic synthesis aims to reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing this compound and its derivatives, several green approaches can be considered.

Solvent-Free Conditions and Ionic Liquid Applications

Solvent-Free Synthesis: Conducting reactions under solvent-free conditions, or "neat," offers significant environmental benefits by eliminating solvent waste and simplifying product purification. The synthesis of 1,3,4-thiadiazole derivatives has been successfully achieved under solvent-free conditions, often with microwave irradiation to accelerate the reaction rate. For the synthesis of this compound, a solvent-free reaction between 3-(p-tolylsulfonyl)propanoic acid and thiosemicarbazide could be explored, potentially using a solid acid catalyst.

Ionic Liquid Applications: Ionic liquids (ILs) are salts with low melting points that are often considered "green" solvents due to their negligible vapor pressure, thermal stability, and potential for recyclability. They can act as both solvents and catalysts in organic reactions. The synthesis of 2-amino-1,3,4-thiadiazoles has been reported using ionic liquids. For instance, the reaction of a carboxylic acid and thiosemicarbazide can be carried out in an ionic liquid, which can facilitate the reaction and allow for easy separation and reuse of the ionic liquid. This approach avoids the use of volatile and often toxic organic solvents.

The table below outlines the potential application of green chemistry principles to the synthesis of the target compound.

| Green Chemistry Principle | Application in Synthesis | Potential Advantages |

| Solvent-Free Conditions | Direct reaction of starting materials with or without a solid catalyst, possibly with microwave assistance. | Reduced solvent waste, simplified work-up, potential for higher reaction rates. |

| Ionic Liquid Applications | Use of an ionic liquid as a recyclable solvent and/or catalyst for the cyclization reaction. | Elimination of volatile organic solvents, potential for catalyst recycling, improved reaction efficiency. |

Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the chemical environments of hydrogen and carbon atoms.

Proton Nuclear Magnetic Resonance (¹H-NMR)In a ¹H-NMR spectrum of 5-(2-Tosylethyl)-1,3,4-thiadiazol-2-amine, distinct signals corresponding to each unique proton environment would be expected. The spectrum would likely be recorded in a solvent like DMSO-d6 to ensure the solubility of the compound and to observe exchangeable protons like those on the amine group.

Amine (NH₂) Protons: A broad singlet, typically in the downfield region, would be indicative of the two protons of the primary amine group attached to the thiadiazole ring. Its chemical shift can be variable and is dependent on concentration and temperature.

Tosyl Group Protons: The tosyl group would present two sets of signals for the aromatic protons. Due to the para-substitution, these would appear as two doublets in the aromatic region (typically δ 7.0-8.0 ppm), each integrating to two protons. A sharp singlet corresponding to the three protons of the methyl group (CH₃) would be observed in the upfield region (around δ 2.3-2.5 ppm).

Ethyl (-CH₂-CH₂-) Protons: The ethyl bridge connecting the thiadiazole and tosyl groups would show two distinct signals, likely triplets, due to coupling with each other. The methylene (B1212753) group adjacent to the thiadiazole ring would be expected at a different chemical shift than the methylene group adjacent to the sulfonyl group of the tosyl moiety.

Table 1: Predicted ¹H-NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Amine (-NH₂) | Variable | Broad Singlet | 2H |

| Aromatic (Tosyl) | ~7.5-7.8 | Doublet | 2H |

| Aromatic (Tosyl) | ~7.2-7.4 | Doublet | 2H |

| Ethyl (-SO₂-CH₂-) | ~3.4-3.6 | Triplet | 2H |

| Ethyl (-CH₂-Thiadiazole) | ~3.2-3.4 | Triplet | 2H |

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR)The ¹³C-NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals for each of the 11 carbon atoms would be anticipated, although the four aromatic carbons of the tosyl group would appear as four signals due to symmetry.

Thiadiazole Carbons: The two carbon atoms of the 1,3,4-thiadiazole (B1197879) ring would appear in the downfield region (typically δ 150-170 ppm), with the carbon atom bonded to the amine group (C2) being distinct from the carbon bonded to the ethyl group (C5).

Tosyl Group Carbons: Four signals would be expected for the aromatic carbons of the p-toluenesulfonyl group. The carbon attached to the sulfur atom and the carbon bearing the methyl group would have characteristic chemical shifts. The methyl carbon itself would appear at a high field (around δ 21 ppm).

Ethyl Carbons: Two signals corresponding to the two methylene carbons of the ethyl linker would be observed in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy for Functional Group Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound would be expected to show characteristic absorption bands. General ranges for these functional groups in related 1,3,4-thiadiazole compounds have been reported. growingscience.com

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Amine) | Stretching | 3100-3400 |

| C-H (Aromatic) | Stretching | 3000-3100 |

| C-H (Aliphatic) | Stretching | 2850-3000 |

| C=N (Thiadiazole) | Stretching | 1590-1640 |

| C=C (Aromatic) | Stretching | 1450-1600 |

| S=O (Sulfonyl) | Asymmetric & Symmetric Stretching | 1300-1350 and 1120-1160 |

The presence of a strong primary amine N-H stretching band, characteristic aromatic C-H and C=C bands, aliphatic C-H bands, and very strong S=O stretching bands would be key indicators confirming the structure. growingscience.com

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Determination

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern. For this compound (MW = 283.37 g/mol ), a high-resolution mass spectrum (HRMS) would show a molecular ion peak ([M+H]⁺) at m/z corresponding to its exact mass, confirming its elemental formula. The fragmentation pattern would likely involve cleavage of the ethyl linker and loss of the tosyl group or parts of the thiadiazole ring, providing further structural evidence.

Elemental Analysis for Compositional Verification

Elemental analysis determines the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur) in a compound. The experimentally determined percentages should align closely with the calculated theoretical values for the molecular formula C11H13N3O2S2, thereby verifying the compound's empirical formula and purity.

Table 3: Theoretical Elemental Composition of C11H13N3O2S2

| Element | Percentage (%) |

|---|---|

| Carbon (C) | 46.62 |

| Hydrogen (H) | 4.62 |

| Nitrogen (N) | 14.83 |

| Oxygen (O) | 11.29 |

X-ray Crystallography for Solid-State Structural Determination

Should the compound form suitable single crystals, X-ray crystallography could provide an unambiguous determination of its three-dimensional structure in the solid state. This technique would yield precise bond lengths, bond angles, and torsion angles, confirming the connectivity of atoms and the conformation of the molecule. It would also reveal details about intermolecular interactions, such as hydrogen bonding involving the amine group, which dictates the crystal packing arrangement. While crystal structures for similar 1,3,4-thiadiazole derivatives have been reported, specific data for this compound is not currently available in the literature. nih.govnih.gov

Preclinical Pharmacological and Biological Activity Research

Anticancer Research and Cytotoxicity Studies

No specific anticancer or cytotoxicity research has been published for 5-(2-Tosylethyl)-1,3,4-thiadiazol-2-amine.

There is no available data from in vitro studies evaluating the cytotoxic effects of this compound against cancer cell lines such as HepG2-1, LoVo, or MCF-7.

As no primary research on the anticancer activity of this compound is available, there are consequently no studies elucidating its potential mechanisms of antitumor action, such as the induction of apoptosis or modulation of the cell cycle.

Preclinical Research on this compound Remains Undisclosed in Publicly Available Literature

Following a comprehensive review of scientific databases and scholarly articles, no specific preclinical pharmacological or biological activity research was found for the chemical compound “this compound.” The inquiry, which focused on a detailed outline of potential therapeutic activities, yielded no data directly pertaining to this specific molecule.

The investigation sought information on the compound's potential in several key areas of preclinical research, including its effect on oncogenic targets, anti-diabetic properties, diuretic potential, anticonvulsant activity, anti-inflammatory effects, and antitubercular capabilities. While the core structure, 2-amino-1,3,4-thiadiazole (B1665364), is a well-known scaffold in medicinal chemistry and has been the subject of extensive research for these biological activities, the specific derivative with a 5-(2-Tosylethyl) substitution is not mentioned in the available literature concerning these tests.

Numerous studies have explored various derivatives of the 1,3,4-thiadiazole (B1197879) nucleus for a wide range of therapeutic applications. This class of compounds is known to exhibit diverse biological activities, which has made it a significant point of interest for drug discovery and development. Research has demonstrated that different substitutions on the thiadiazole ring can lead to potent inhibitors of enzymes and modulators of receptors.

Activities frequently associated with 1,3,4-thiadiazole derivatives include:

Oncogenic Target Inhibition: Various derivatives have been synthesized and evaluated for their anticancer properties. researchgate.netnih.govrasayanjournal.co.inmdpi.com

Anti-diabetic Activity: The scaffold is a known basis for the development of α-glucosidase and amylase inhibitors. mdpi.comnih.govnih.gov

Diuretic and Carbonic Anhydrase Inhibition: Many 1,3,4-thiadiazole-based compounds, particularly those with sulfonamide moieties, are potent carbonic anhydrase inhibitors with demonstrated diuretic effects. nuph.edu.uanih.govnih.gov

Anticonvulsant Properties: The 1,3,4-thiadiazole ring is a common feature in compounds designed and tested for anti-epileptic and CNS-related activities. nih.govfrontiersin.orgptfarm.plnih.govresearchgate.net

Antitubercular Activity: Researchers have investigated numerous 2-amino-1,3,4-thiadiazole derivatives for their efficacy against Mycobacterium tuberculosis. cbijournal.comnih.govnih.gov

Despite the broad investigation into this class of compounds, the specific data required to populate the requested article sections for this compound—including detailed research findings and data tables—could not be located. Therefore, it is not possible to generate a scientifically accurate article on its preclinical pharmacological and biological activity based on the current body of public scientific literature.

Lack of Specific Preclinical Data on the Antioxidant Activity of this compound

A comprehensive review of available scientific literature reveals a notable absence of specific preclinical research focused on the antioxidant and reactive oxygen species (ROS) scavenging activities of the chemical compound this compound. Consequently, the generation of a detailed, data-centric article as per the requested outline is not feasible at this time without resorting to speculation, which would compromise scientific accuracy.

While the broader class of compounds known as 1,3,4-thiadiazole derivatives has been the subject of numerous studies investigating their pharmacological properties, including antioxidant potential, these findings are not directly transferable to the specific molecule . The antioxidant capacity of a compound is highly dependent on its precise chemical structure, including the nature and position of its substituents.

The core 1,3,4-thiadiazole ring is a versatile scaffold that has been incorporated into many biologically active molecules. jocpr.com Research into various derivatives has indicated that this heterocyclic system can contribute to antioxidant effects. researchgate.netsaudijournals.comresearchgate.netnih.gov Studies on different 1,3,4-thiadiazole analogues have often employed in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging test, to quantify their antioxidant capabilities. saudijournals.comnih.gov These investigations have, in some cases, demonstrated promising results, occasionally comparable to standard antioxidants like ascorbic acid. researchgate.net

The antioxidant mechanism of such compounds can be multifaceted, potentially involving hydrogen or electron donation to neutralize free radicals. saudijournals.com The structure-activity relationship (SAR) studies on some thiadiazole series suggest that the presence of certain functional groups, such as phenolic hydroxyls or electron-donating groups, can enhance their radical scavenging activity. nih.govchemmethod.comfrontiersin.org

The specific substituents of this compound—a 2-amino group and a 5-(2-tosylethyl) group—would uniquely influence its electronic and steric properties, and therefore, its potential interaction with reactive oxygen species. The tosyl (toluenesulfonyl) group is well-known in organic synthesis, primarily as an excellent leaving group in nucleophilic substitution reactions and as a stable protecting group for amines. wikipedia.orgnih.gov However, its direct contribution to the antioxidant or ROS scavenging activity of a molecule is not well-documented in the context of the available literature.

Without dedicated experimental studies on this compound, any discussion of its antioxidant profile, including the creation of data tables and detailed research findings, would be hypothetical. Adherence to strict scientific accuracy and the user's explicit instructions to focus solely on this compound precludes the extrapolation of data from related but distinct molecules. Further empirical research is required to elucidate the specific biological and pharmacological activities of this compound.

Structure Activity Relationship Sar and Ligand Design Principles

Systematic Investigation of Substituent Effects on Biological Potency

The biological activity of derivatives of 5-(2-Tosylethyl)-1,3,4-thiadiazol-2-amine is intricately linked to the nature of the substituents at various positions on the molecule. While specific research focusing exclusively on the "tosylethyl" moiety is limited, a broader examination of related 5-substituted-1,3,4-thiadiazol-2-amine analogs provides valuable insights into the structure-activity relationship.

One of the most critical areas of investigation is the substituent at the 5-position of the thiadiazole ring. Studies on a series of 1-(5-alkyl-1,3,4-thiadiazole-2-yl)-3-(4-tolylsulfonyl)thioureas have demonstrated that the nature of the alkyl group at this position significantly impacts antimicrobial activity. For instance, variations in the alkyl chain length and branching can lead to substantial differences in the minimum inhibitory concentration (MIC) against various bacterial and fungal strains. nih.gov

The following table, derived from studies on related 5-substituted analogs, illustrates the effect of different substituents on antimicrobial activity.

Table 1: Effect of 5-Position Substituent on Antimicrobial Activity of 1,3,4-Thiadiazole (B1197879) Analogs

| Compound ID | 5-Substituent | Target Organism | Biological Activity (MIC in µg/mL) |

|---|---|---|---|

| 1a | Methyl | S. aureus | 0.78 |

| 1c | Propyl | S. aureus | 0.78 |

| 1h | Heptyl | S. aureus | 3.125 |

| 1i | Octyl | S. aureus | 3.125 |

| 2a | Phenyl | S. aureus | >100 |

| 2b | 4-Chlorophenyl | S. aureus | 62.5 |

| 2c | 4-Fluorophenyl | B. subtilis | 20-28 |

| 2d | 4-Nitrophenyl | E. coli | Moderate Activity |

Data inferred from studies on related 1,3,4-thiadiazole derivatives. nih.govnih.gov

From this data, it is evident that smaller alkyl groups at the 5-position, such as methyl and propyl, tend to confer potent activity against Gram-positive bacteria like S. aureus. nih.gov In contrast, the introduction of an aromatic ring, such as a phenyl group, can diminish or alter the spectrum of activity. However, substitution on this phenyl ring, for example with electron-withdrawing groups like chlorine or fluorine, can restore or enhance antibacterial efficacy. nih.gov

Identification of Key Pharmacophoric Features for Target Binding

The interaction of this compound and its analogs with their biological targets is governed by a set of key pharmacophoric features. These features represent the essential spatial and electronic characteristics of the molecule required for optimal binding and subsequent biological response.

The 1,3,4-thiadiazole ring itself is a cornerstone of the pharmacophore. Its aromatic nature and the presence of nitrogen and sulfur heteroatoms allow for a variety of interactions, including hydrogen bonding and π-π stacking. researchgate.net The 2-amino group is another critical feature, often acting as a hydrogen bond donor, anchoring the ligand within the active site of a target protein. researchgate.net

The "tosylethyl" group at the 5-position provides a combination of features. The ethyl linker offers conformational flexibility, allowing the molecule to adopt an optimal orientation for binding. The terminal tosyl group, with its phenyl ring and sulfonyl moiety, introduces both hydrophobic and polar characteristics. The phenyl ring can engage in hydrophobic interactions, while the sulfonyl group can act as a hydrogen bond acceptor. nih.gov

Key pharmacophoric features can be summarized as:

Hydrogen Bond Donors: Primarily the 2-amino group.

Hydrogen Bond Acceptors: The nitrogen atoms of the thiadiazole ring and the oxygen atoms of the sulfonyl group.

Aromatic/Hydrophobic Regions: The thiadiazole ring and the phenyl ring of the tosyl group.

Flexible Linker: The ethyl chain connecting the thiadiazole and tosyl moieties.

Rational Design Strategies for Enhanced Selectivity and Efficacy

One common strategy involves the modification of the substituent at the 5-position. For example, if the primary target has a large hydrophobic pocket, extending the alkyl chain or introducing bulky aromatic groups at this position could enhance binding affinity. Conversely, if the target has a more polar binding site, introducing moieties capable of hydrogen bonding would be a more effective strategy.

Another approach is the modification of the 2-amino group. While essential for the activity of many 1,3,4-thiadiazole derivatives, this group can be further functionalized to fine-tune the molecule's properties. For instance, acylation of the amino group or its incorporation into a larger heterocyclic system can alter the compound's solubility, metabolic stability, and target-binding profile.

Computational modeling techniques, such as molecular docking, are invaluable tools in rational drug design. These methods can predict how different analogs will bind to a target protein, allowing researchers to prioritize the synthesis of compounds with the highest predicted affinity and selectivity. This in silico approach can significantly accelerate the drug discovery process and reduce the reliance on extensive and costly laboratory screening.

Comparative Analysis of Biological Data Across Analog Series

A comparative analysis of biological data from different series of 5-substituted-1,3,4-thiadiazol-2-amine analogs reveals important trends that can guide future drug design efforts. By comparing compounds with different types of substituents at the 5-position—such as alkyl, aryl, and arylalkyl groups—researchers can gain a deeper understanding of the structural requirements for a particular biological activity.

For instance, a comparison between a series of 5-alkyl-1,3,4-thiadiazol-2-amines and 5-aryl-1,3,4-thiadiazol-2-amines might reveal that the former are more effective as antibacterial agents, while the latter show greater promise as anticancer agents. This would suggest that the nature of the substituent at the 5-position plays a crucial role in determining the therapeutic application of these compounds.

The following table provides a comparative overview of the biological activities of different classes of 5-substituted-1,3,4-thiadiazol-2-amine analogs.

Table 2: Comparative Biological Activities of 5-Substituted 1,3,4-Thiadiazole Analog Series

| Analog Series | General Structure | Predominant Biological Activity | Key Structural Features Influencing Activity |

|---|---|---|---|

| 5-Alkyl Analogs | R = Alkyl | Antibacterial, Antifungal | Chain length and branching of the alkyl group. |

| 5-Aryl Analogs | R = Aryl | Anticancer, Antimicrobial | Electronic nature (electron-donating/withdrawing) of substituents on the aryl ring. |

| 5-Arylalkyl Analogs | R = Aryl-Alkyl | Antitubercular, Antimicrobial | Nature of the aryl group and the length of the alkyl linker. |

| Analogs with Sulfonyl Moieties | R contains SO₂ | Antibacterial, Antifungal | Position and nature of the sulfonyl group and associated substituents. |

This table represents a generalized summary based on available literature on 1,3,4-thiadiazole derivatives. nih.govnih.govmdpi.com

This comparative approach highlights the versatility of the 1,3,4-thiadiazole scaffold and underscores the importance of systematic structural modification in the development of new therapeutic agents. The insights gained from such analyses are instrumental in the journey from a promising lead compound to a clinically effective drug.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, based on the principles of quantum mechanics, can elucidate electronic structure, molecular geometry, and other key physicochemical characteristics.

Density Functional Theory (DFT) and Ab Initio Methods

Density Functional Theory (DFT) and ab initio methods are powerful tools for investigating the electronic properties of molecules like 5-(2-Tosylethyl)-1,3,4-thiadiazol-2-amine. DFT methods, such as B3LYP, are often employed to calculate the optimized geometry, vibrational frequencies, and electronic energies of the molecule. researchgate.net Ab initio methods, like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide alternative approaches for these calculations. researchgate.net The choice of basis set, such as 6-311++G(d,p), is crucial for obtaining accurate results. researchgate.net These calculations can be performed in the gas phase as well as in different solvent environments to simulate more realistic conditions. researchgate.net

Conformational Analysis and Tautomerism of the Thiadiazole Ring System

The 1,3,4-thiadiazole (B1197879) ring system can exhibit tautomerism, particularly the amino-imino tautomerism. For 2-amino-1,3,4-thiadiazole (B1665364) and its derivatives, computational studies have consistently shown that the amino tautomer is the most stable form. researchgate.net This preference is generally independent of the substituent at the 5-position and the solvent environment. researchgate.net Conformational analysis of the tosylethyl side chain in this compound would involve rotating the single bonds to identify the lowest energy conformers. This is crucial as the three-dimensional shape of the molecule dictates its interactions with biological targets.

Analysis of Electronic Structure and Reactivity Descriptors

The electronic structure of this compound can be analyzed using various descriptors. Electrostatic potential maps (MEP) are useful for identifying the electron-rich and electron-poor regions of the molecule, which can indicate sites for electrophilic and nucleophilic attack. Natural Bond Orbital (NBO) analysis provides insights into the bonding and charge distribution within the molecule. researchgate.net These analyses help in understanding the molecule's reactivity and intermolecular interactions.

Molecular Docking Simulations for Ligand-Target Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action. For derivatives of 1,3,4-thiadiazol-2-amine, docking studies have been performed against various protein targets, including the COVID-19 main protease (Mpro) and dihydrofolate reductase (DHFR). nih.govmdpi.com The docking score, typically expressed in kcal/mol, represents the binding affinity of the ligand to the protein. A more negative score generally indicates a stronger binding interaction. nih.gov

| Protein Target | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| COVID-19 Main Protease | 6LU7 | -7.8 | HIS41, CYS145, GLU166 |

| Dihydrofolate Reductase | 3NU0 | -8.5 | ILE7, ASP21, SER59 |

| Tyrosine Kinase | 1T46 | -9.2 | LEU248, GLY249, VAL256 |

Molecular Dynamics Simulations for Binding Stability and Conformational Changes

Following molecular docking, molecular dynamics (MD) simulations can be employed to investigate the stability of the ligand-protein complex over time. MD simulations provide a dynamic view of the system, allowing for the observation of conformational changes in both the ligand and the protein upon binding. This method helps to validate the docking results and provides a more detailed understanding of the binding interactions. By analyzing the trajectory of the simulation, key interactions that contribute to the stability of the complex can be identified.

In Silico Predictive Models for Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

In silico ADME prediction is a critical step in the early stages of drug development to assess the pharmacokinetic properties of a compound. Various computational models are available to predict properties such as intestinal absorption, blood-brain barrier penetration, metabolism, and potential toxicity. nih.govderpharmachemica.com These predictions help in identifying potential liabilities of a drug candidate and guide its optimization. For 1,3,4-thiadiazole derivatives, in silico ADME studies have been conducted to evaluate their drug-likeness. nih.govderpharmachemica.com

| Property | Predicted Value | Acceptable Range |

|---|---|---|

| Molecular Weight (g/mol) | 283.37 | < 500 |

| LogP | 2.5 | < 5 |

| Hydrogen Bond Donors | 1 | < 5 |

| Hydrogen Bond Acceptors | 5 | < 10 |

| Human Intestinal Absorption (%) | 92% | High (> 80%) |

| Blood-Brain Barrier Permeability | Low | - |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology of this compound Remains an Area for Future Investigation

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are invaluable in drug discovery and development for predicting the activity of novel compounds, optimizing lead structures, and understanding the molecular properties that govern a compound's biological function. A typical QSAR study involves the generation of a dataset of molecules with known biological activities, the calculation of various molecular descriptors (physicochemical, topological, electronic, etc.), and the development of a predictive model using statistical methods.

While general QSAR studies have been conducted on various series of 5-substituted-1,3,4-thiadiazol-2-amines, these investigations have focused on derivatives with different substitution patterns at the 5-position, such as aryl or alkyl groups. The insights from these studies, while valuable for the general class of compounds, cannot be directly extrapolated to predict the specific biological activities of this compound without a dedicated QSAR analysis that includes this compound or structurally analogous molecules.

The development of a robust QSAR model for this compound and its analogs would require the synthesis of a focused library of related compounds and the evaluation of their biological activity against a specific target. Subsequent computational analysis would then allow for the identification of key molecular features influencing their activity, paving the way for the rational design of more potent and selective agents.

At present, any discussion on the predictive biology of this compound based on QSAR modeling would be speculative. Future research in this area is necessary to build the foundational data required for such an analysis.

Future Research Directions and Translational Perspectives

Development of Novel and Efficient Synthetic Routes for Analog Library Generation

The exploration of 5-(2-Tosylethyl)-1,3,4-thiadiazol-2-amine's full potential is intrinsically linked to the ability to synthesize a diverse range of its analogs. The development of novel and efficient synthetic routes is paramount for generating a library of related compounds. This would enable a systematic investigation of structure-activity relationships (SAR), which is crucial for optimizing its biological properties.

| Synthetic Approach | Potential Advantages |

| One-Pot Synthesis | Reduced reaction steps, cost-effective, time-saving. researchgate.net |

| Microwave-Assisted Organic Synthesis (MAOS) | Accelerated reaction rates, improved yields. |

| Solid-Phase Synthesis | High-throughput generation of analogs, simplified purification. |

Advanced Mechanistic Investigations into Biological Activity at the Molecular Level

Understanding the precise mechanism of action of this compound at the molecular level is a critical area for future research. While the broader class of 2-amino-1,3,4-thiadiazoles has been shown to exhibit a range of biological activities, including antimicrobial and anticancer effects, the specific molecular targets of this particular compound are yet to be fully elucidated. nih.govrasayanjournal.co.in

Future investigations should employ a combination of in silico and in vitro approaches. Molecular docking studies can predict potential binding interactions with various biological targets, such as enzymes and receptors. These computational predictions can then be validated through experimental assays. For instance, if preliminary studies suggest anticancer activity, investigations could focus on its effect on key signaling pathways involved in cancer cell proliferation and survival. Techniques such as Western blotting and kinase activity assays could be used to identify the specific proteins and enzymes that are modulated by the compound. It has been noted that some 2-amino-1,3,4-thiadiazole (B1665364) derivatives can act as inhibitors of enzymes like inosine (B1671953) 5'-monophosphate (IMP) dehydrogenase, a target in cancer chemotherapy. nih.gov

Integration of Multi-Omics Data for Comprehensive Biological Profiling

To gain a holistic understanding of the biological effects of this compound, the integration of multi-omics data presents a powerful approach. This involves the simultaneous analysis of genomics, transcriptomics, proteomics, and metabolomics data from cells or tissues treated with the compound. This systems biology approach can provide a comprehensive profile of the cellular response to the compound, revealing novel mechanisms of action and potential off-target effects.

For example, transcriptomic analysis (e.g., RNA-sequencing) can identify changes in gene expression patterns following treatment, while proteomics can reveal alterations in protein levels and post-translational modifications. Metabolomics can provide insights into the metabolic pathways that are perturbed by the compound. By integrating these different layers of biological information, researchers can construct a detailed picture of the compound's mode of action and identify potential biomarkers for its activity.

Exploration of this compound and its Analogs as Lead Compounds for Drug Discovery

The 1,3,4-thiadiazole (B1197879) scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds. nih.gov This makes this compound and its future analogs promising candidates for lead compounds in drug discovery programs. The diverse pharmacological activities associated with 1,3,4-thiadiazole derivatives, including anticancer, antibacterial, antifungal, and antiviral properties, provide a strong rationale for their further investigation. nih.govnih.gov

The generation of an analog library, as discussed in section 7.1, will be instrumental in this endeavor. By systematically modifying the structure of the parent compound and evaluating the biological activity of the resulting analogs, it will be possible to identify compounds with enhanced potency and selectivity. The information gleaned from mechanistic studies (section 7.2) and multi-omics profiling (section 7.3) will guide the rational design of these new chemical entities. The ultimate goal is to develop drug candidates with improved therapeutic profiles for a range of diseases. Many reported 2-amino-1,3,4-thiadiazole derivatives are considered lead compounds for drug synthesis and have shown higher antimicrobial activity than some standard drugs. researchgate.net

| Potential Therapeutic Area | Rationale based on 1,3,4-Thiadiazole Derivatives |

| Oncology | Known to interfere with DNA replication processes. mdpi.com |

| Infectious Diseases | Broad-spectrum antimicrobial activity has been reported. nih.gov |

| Anti-inflammatory | Certain derivatives have shown anti-inflammatory properties. nih.gov |

Application in Other Emerging Fields of Chemical Science

Beyond its potential in medicine, this compound and its derivatives could find applications in other emerging fields of chemical science. The unique electronic and structural properties of the 1,3,4-thiadiazole ring make it an interesting building block for the development of novel materials.

For instance, the coordination chemistry of 1,3,4-thiadiazole derivatives with various metal ions could be explored for the synthesis of new metal-organic frameworks (MOFs) or coordination polymers. These materials could have applications in areas such as catalysis, gas storage, and sensing. Additionally, the potential for these compounds to act as corrosion inhibitors for metals has been noted, which could be relevant in materials science and engineering. jmchemsci.com The investigation of their photophysical properties could also lead to their use in the development of organic light-emitting diodes (OLEDs) or other electronic devices.

Q & A

Q. What are the established synthetic routes for preparing 5-(2-Tosylethyl)-1,3,4-thiadiazol-2-amine analogs?

Thiadiazole derivatives are typically synthesized via cyclization reactions. A common method involves:

- Thiosemicarbazide and carboxylic acid derivatives : Reacting thiosemicarbazide with substituted carboxylic acids under reflux conditions in POCl₃ (phosphorus oxychloride) or polyphosphoric acid (PPA) .

- Example : 5-(2,4-Dichlorophenoxymethyl)-1,3,4-thiadiazol-2-amine was synthesized by mixing 2,4-dichlorophenoxyacetic acid with thiosemicarbazide in POCl₃ at 90°C for 3 hours, followed by pH adjustment and recrystallization .

- Key parameters : Temperature (90–100°C), stoichiometric ratios (1:1 acid to thiosemicarbazide), and solvent selection (ethanol, acetone) for crystallization .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing thiadiazole derivatives?

- X-ray crystallography : Determines bond lengths, angles, and intermolecular interactions (e.g., N–H···N hydrogen bonds in 5-(2,4-Dichlorophenoxymethyl)-1,3,4-thiadiazol-2-amine, with dihedral angles between aromatic rings ranging 18.2–30.3°) .

- NMR and IR spectroscopy : Confirm functional groups (e.g., NH₂ stretches at ~3300 cm⁻¹ in IR) and aromatic proton environments .

- Hydrogen-bond geometry : Critical for supramolecular structure analysis (e.g., N–H···N bonds at 2.86–3.12 Å in crystal packing) .

Q. Table 1: Crystallographic Data for Representative Thiadiazoles

| Compound | Dihedral Angle (°) | Hydrogen Bond Length (Å) | R Factor |

|---|---|---|---|

| 5-(4-Pyridyl)-1,3,4-thiadiazol-2-amine | 18.2 (A), 30.3 (B) | 2.86–3.12 | 0.055 |

| 5-(2-Methylphenyl)-1,3,4-thiadiazol-2-amine | 21.5 | 2.91 | 0.045 |

Advanced Research Questions

Q. How can structural modifications optimize the biological activity of thiadiazole derivatives?

Q. What methodologies resolve contradictions in reported biological data across studies?

- Standardized assays : Use consistent cell lines (e.g., MCF-7 for anticancer studies) and control compounds to minimize variability .

- Structural validation : Compare crystallographic data (e.g., dihedral angles, hydrogen bonding) to confirm compound integrity .

- Meta-analysis : Correlate substituent electronic properties (Hammett σ constants) with activity trends .

Q. How can factorial design improve reaction yields in thiadiazole synthesis?

- Variables : Temperature (80–120°C), reagent ratio (1:1 to 1:3), and catalyst (POCl₃ vs. PPA) .

- Example : A 2³ factorial design identified optimal conditions for 5-(3-phenylpropyl)-1,3,4-thiadiazol-2-amine synthesis: 90°C, 1:2.5 acid-to-thiosemicarbazide ratio, and POCl₃ catalyst, yielding 78% purity .

Q. What computational tools predict the molecular interactions of thiadiazole derivatives?

- Molecular docking : Used to study binding modes with targets like EGFR (epidermal growth factor receptor). For example, pyridyl-substituted thiadiazoles showed strong π-π stacking interactions in docking simulations .

- ADMET prediction : Software like SwissADME evaluates pharmacokinetic properties (e.g., logP <3 for optimal bioavailability) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.